1-(2-异丙基苯基)哌嗪

描述

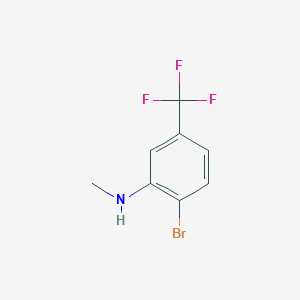

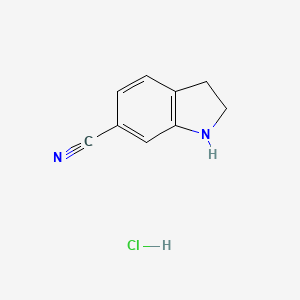

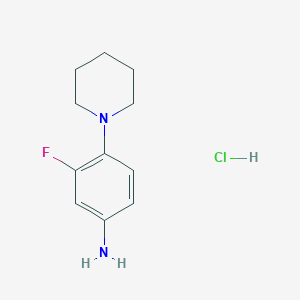

“1-(2-Isopropylphenyl)piperazine” is a chemical compound with the molecular formula C13H20N2 . It is a type of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazines has seen recent advances, particularly in the area of C–H functionalization . Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .Molecular Structure Analysis

The molecular structure of “1-(2-Isopropylphenyl)piperazine” consists of 13 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Chemical Reactions Analysis

Piperazine compounds, including “1-(2-Isopropylphenyl)piperazine”, can undergo various chemical reactions. For instance, they can be determined in their formulations using the gravimetric method with 2,4,6-trinitrophenol (picric acid) . Other analytical methods include colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography–mass spectrometry (LC-MS) .科学研究应用

合成和化学结构

- 合成和结构分析:对相关化合物 1-(2,3-二氯苯基)哌嗪的研究表明,它可以通过烷基化、酸化、硝基还原、重氮化、取代和水解等过程合成,其结构已通过红外和 1H-NMR 技术得到证实 (Quan, 2006),(李宁伟,2006)。

药理学评价

- 药理学特性:已经合成并评估了新型哌嗪衍生物,包括那些与 1-(2-异丙基苯基)哌嗪结构类似的衍生物,以了解其抗抑郁和抗焦虑活性。例如,化合物显示出明显减少的不动时间,并在某些剂量中显示出抗焦虑活性 (Kumar 等,2017)。

生物活性生物碱

- 生物碱分离和细胞毒性:已从植物提取物中分离出与 1-(2-异丙基苯基)哌嗪类似的烷基化哌嗪哌嗪,并显示出对体外肿瘤细胞系的显着细胞毒性 (El-Desouky 等,2007)。

结构修饰和受体活性

- 结构修饰和受体亲和力:对 N-(1,2,3,4-四氢萘-1-基)-4-芳基-1-哌嗪己酰胺衍生物(包括 1-(2-异丙基苯基)哌嗪)的研究重点是获得具有合适理化性质以穿透脑部的化合物。这些化合物对血清素受体表现出纳摩尔范围的亲和力,表明在神经系统应用中具有潜力 (Leopoldo 等,2008)。

抗增殖活性

- 抗增殖作用:合成了一系列与 1-(2-异丙基苯基)哌嗪在结构上相关的哌嗪酰胺部分的 1,2,4-三嗪衍生物,并显示出对乳腺癌细胞有希望的抗增殖作用,表明类似哌嗪衍生物在癌症治疗中的潜在用途 (Yurttaş 等,2014)。

中枢神经系统中的药理活性

- 中枢药理活性:已经研究了哌嗪衍生物(包括与 1-(2-异丙基苯基)哌嗪在结构上类似的化合物)的中枢治疗应用,例如抗精神病、抗抑郁和抗焦虑作用。这表明在治疗各种心理健康障碍方面具有广泛的潜在治疗用途 (Brito 等,2018)。

作用机制

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

安全和危害

Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .

未来方向

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new piperazine derivatives with enhanced properties and applications.

属性

IUPAC Name |

1-(2-propan-2-ylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQVFOBGUYOMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394137 | |

| Record name | 1-(2-isopropylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropylphenyl)piperazine | |

CAS RN |

119695-82-8 | |

| Record name | 1-(2-isopropylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3046040.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3046041.png)

![Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-](/img/structure/B3046047.png)